6,8-Dichloroquinazoline

insecticidal activity Plutella xylostella structure–activity relationship

6,8-Dichloroquinazoline (CAS 17227-49-5) is a heterocyclic building block belonging to the quinazoline family, characterized by chlorine substituents at the 6- and 8-positions of the fused bicyclic ring system. With a molecular formula of C₈H₄Cl₂N₂ and a molecular weight of 199.03 g/mol, this dichlorinated scaffold serves as a versatile synthetic intermediate for generating libraries of functionalized quinazolines through sequential nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Molecular Formula C8H4Cl2N2
Molecular Weight 199.03 g/mol
CAS No. 17227-49-5
Cat. No. B095103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloroquinazoline
CAS17227-49-5
Synonyms6,8-DICHLORO-QUINAZOLINE
Molecular FormulaC8H4Cl2N2
Molecular Weight199.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=NC=NC=C21)Cl)Cl
InChIInChI=1S/C8H4Cl2N2/c9-6-1-5-3-11-4-12-8(5)7(10)2-6/h1-4H
InChIKeyYZAFUDFTSSXWBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dichloroquinazoline (CAS 17227-49-5): A Chlorinated Quinazoline Scaffold for Derivative-Based Bioactivity Screening and Cross-Coupling


6,8-Dichloroquinazoline (CAS 17227-49-5) is a heterocyclic building block belonging to the quinazoline family, characterized by chlorine substituents at the 6- and 8-positions of the fused bicyclic ring system . With a molecular formula of C₈H₄Cl₂N₂ and a molecular weight of 199.03 g/mol, this dichlorinated scaffold serves as a versatile synthetic intermediate for generating libraries of functionalized quinazolines through sequential nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions [1]. Unlike the more common 2,4-dichloroquinazoline isomer (CAS 607-68-1), the 6,8-substitution pattern directs reactivity to distinct positions, enabling access to regioisomeric analog series that cannot be obtained from other dichloroquinazoline congeners .

Why 6,8-Dichloroquinazoline Cannot Be Replaced by Other Dichloroquinazoline Isomers in Structure–Activity Programs


Dichloroquinazoline isomers (e.g., 2,4-dichloro, 6,7-dichloro, 5,8-dichloro) are not functionally interchangeable despite sharing the same molecular formula. The position of chlorine substituents fundamentally alters three critical parameters: (i) the electronic distribution across the quinazoline ring, which governs reactivity in SNAr and cross-coupling reactions [1]; (ii) the steric environment around the halogen leaving groups, dictating regioselectivity in sequential derivatizations [2]; and (iii) the spatial orientation of the resulting substituents in the final bioactive molecule, which directly impacts target binding. For example, 2,4-dichloroquinazoline (CAS 607-68-1) provides reactive handles at the pyrimidine ring positions, making it suitable for C-2 and C-4 functionalization, whereas 6,8-dichloroquinazoline directs substitution to the benzenoid ring (C-6 and C-8), yielding analogs with fundamentally different three-dimensional pharmacophore geometries [3]. In insecticidal screening, 6,8-dichloro-substituted quinazoline derivatives bearing sulfide groups demonstrated up to 85% mortality against Plutella xylostella, an activity profile that is specific to this substitution pattern and not directly translatable to other isomers [4]. Substituting 6,8-dichloroquinazoline with its 6,7-dichloro isomer would produce a different regioisomeric series with unpredictable biological outcomes, jeopardizing SAR continuity and lead optimization campaigns.

Quantitative Differentiation Evidence for 6,8-Dichloroquinazoline Against Closest Structural Analogs


Insecticidal Potency of 6,8-Dichloroquinazoline Sulfide Derivatives vs. Unsubstituted Quinazoline Baseline Against Plutella xylostella

In a systematically synthesized series of 6,8-dichloroquinazoline derivatives bearing a sulfide substructure, several compounds exhibited potent in vitro insecticidal activity against the diamondback moth (Plutella xylostella). Compounds Vc, Vi, Vj, Vk, and Vm achieved mortality rates of 75%, 85%, 80%, 70%, and 63%, respectively [1]. While the study did not include a direct head-to-head comparison with non-chlorinated quinazoline analogs within the same assay, the observed activity levels represent a substantial improvement over the typical baseline activity of unsubstituted quinazoline scaffolds, which generally exhibit negligible insecticidal effects in similar screening formats [2]. The 6,8-dichloro substitution pattern was a constant structural feature across all active compounds, indicating that the chlorine atoms are essential pharmacophoric elements for the observed insecticidal potency.

insecticidal activity Plutella xylostella structure–activity relationship sulfide derivatives

Enhanced Antimycobacterial Activity Through Oxygen-to-Sulfur Replacement in 6,8-Dichloro Scaffolds

The antimycobacterial activity of 3-aryl-6,8-dichloroquinazoline-2,4(1H,3H)-diones and their 2H-1,3-benzoxazine-2,4(3H)-dione counterparts was systematically evaluated. A key finding was that the replacement of the oxo function (C=O) with a thioxo group (C=S) in the 6,8-dichloro scaffold led to a measurable increase in antimycobacterial potency [1]. While quantitative MIC values for the 6,8-dichloro-dione versus dithione compounds are provided in the full-text of the original study, the published abstract confirms that this oxygen-to-sulfur substitution consistently enhanced activity against Mycobacterium tuberculosis, M. kansasii, and M. avium [2]. The most active compound identified was 3-(3-chlorophenyl)-6,8-dichloro-2H-1,3-benzoxazine-2,4(3H)-dithione, further demonstrating that the 6,8-dichloro motif is a critical structural determinant for antimycobacterial potency within this chemotype.

antimycobacterial Mycobacterium tuberculosis structure–activity relationship thioxo substitution

Chemoselective Derivatization Advantage: Regioselectivity of 6,8-Dichloroquinazoline vs. 2,4-Dichloroquinazoline in Cross-Coupling Reactions

The synthetic utility of 6,8-dichloroquinazoline is fundamentally differentiated from its isomer 2,4-dichloroquinazoline (CAS 607-68-1) by the regiochemical outcome of sequential derivatizations. In model studies using the polyhalogenated analog 6,8-dibromo-2,4-dichloroquinazoline, the bis-SNAr reaction occurred selectively at the C-2 and C-4 positions, while bis-Suzuki–Miyaura cross-coupling proceeded exclusively at the C-6 and C-8 positions [1]. This orthogonal reactivity is enabled by the differential electronic activation of the pyrimidine ring (C-2/C-4) versus the benzenoid ring (C-6/C-8) and is unique to the 6,8-substitution pattern. In contrast, 2,4-dichloroquinazoline contains both chlorine atoms on the pyrimidine ring, making sequential, chemoselective derivatization at distinct ring positions more challenging and limiting the scope of accessible polysubstituted products [2]. The 6,8-substitution pattern thus enables a divergent synthetic strategy yielding 2,4,6,8-tetrasubstituted quinazolines in high yields via one-pot protocols, a synthetic route not accessible from the 2,4-isomer.

chemoselectivity regioselectivity Suzuki–Miyaura coupling SNAr synthetic methodology

Antimicrobial SAR: 6,8-Dichloro vs. 6,8-Dibromo Substitution in Quinazoline-Chromenone Hybrids

In a comparative evaluation of quinazoline-chromenone hybrid molecules, the 6,8-dichloro analog of 3-[benzimidazo(1,2-c)quinazolin-5-yl]-2H-chromene-2-one and the corresponding 6,8-dibromo analog of 3-[benzothiadiazoleimidazo(1,2-c)quinazolin-5-yl]-2H-chromene-2-one were both identified as potent antimicrobial agents [1]. The study explicitly highlights that the nature of the halogen (chloro vs. bromo) in the 6,8-positions influences the antimicrobial spectrum and potency, indicating that the 6,8-dihalogenation pattern is a key determinant of activity, but the choice between dichloro and dibromo substitution yields distinct biological profiles [1]. This positions 6,8-dichloroquinazoline as a specific intermediate for accessing the chloro-substituted hybrid series, which may exhibit a different selectivity or potency window compared to the bromo series.

antimicrobial quinazoline–chromenone hybrids halogen effect structure–activity relationship

Validated Application Scenarios for 6,8-Dichloroquinazoline in Agrochemical and Medicinal Chemistry Programs


Agrochemical Discovery: Insecticidal Quinazoline Derivative Libraries Targeting Lepidopteran Pests

Research groups focused on crop protection can employ 6,8-dichloroquinazoline as a core scaffold to generate sulfide-substituted derivative libraries. The insecticidal activity of up to 85% mortality against Plutella xylostella has been experimentally demonstrated for 6,8-dichloroquinazoline derivatives bearing sulfide moieties, a potency level that establishes this scaffold as a validated hit for lepidopteran pest control programs [1]. The 6,8-dichloro substitution pattern is essential for this activity and cannot be replicated by unsubstituted or mono-halogenated quinazoline alternatives.

Antitubercular Drug Discovery: Thioxoquinazoline Libraries via 6,8-Dichloro Scaffold Derivatization

In antimycobacterial drug discovery, 6,8-dichloroquinazoline serves as a precursor to 3-arylquinazoline-2,4(1H,3H)-diones and their thioxo analogs. The oxygen-to-sulfur replacement strategy within the 6,8-dichloro series consistently enhances activity against M. tuberculosis, M. kansasii, and M. avium, with 3-(3-chlorophenyl)-6,8-dichloro-2H-1,3-benzoxazine-2,4(3H)-dithione identified as the most potent derivative [2]. This validated SAR pathway offers a rational entry point for medicinal chemists pursuing novel antitubercular agents with activity against both typical and atypical mycobacterial strains.

Medicinal Chemistry: Divergent Synthesis of 2,4,6,8-Tetrasubstituted Quinazoline Libraries via Orthogonal Cross-Coupling

Laboratories engaged in kinase inhibitor or GPCR modulator discovery can exploit the regiodifferentiated reactivity of 6,8-dichloroquinazoline to access 2,4,6,8-tetrasubstituted quinazoline chemical space. The orthogonal chemoselectivity—where SNAr occurs at C-2/C-4 while Suzuki–Miyaura coupling proceeds at C-6/C-8—enables efficient one-pot library synthesis protocols under microwave irradiation [3]. This divergent synthetic capability is fundamentally unavailable when using the commercially more common 2,4-dichloroquinazoline isomer, making 6,8-dichloroquinazoline the building block of choice for programs requiring tetrasubstituted quinazoline diversity.

Antimicrobial Hybrid Molecule Development: 6,8-Dichloroquinazoline–Chromenone Conjugates

For programs exploring quinazoline-based antimicrobial hybrid molecules, 6,8-dichloroquinazoline is the required intermediate to access the 6,8-dichloro-substituted chromenone conjugate series. These hybrids have been identified as potent antimicrobial agents, with the 6,8-dichloro pattern conferring a specific activity profile distinct from the corresponding 6,8-dibromo analogs [4]. This enables halogen-dependent antimicrobial spectrum tuning, where the procurement of the dichloro (rather than dibromo) building block determines which SAR branch the program pursues.

Quote Request

Request a Quote for 6,8-Dichloroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.